

# 13,14-dihydro-15-keto-tetranor PGD2 as a PGD2 metabolite.

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## Compound of Interest

Compound Name: 13,14-dihydro-15-keto-tetranor  
Prostaglandin D2

Cat. No.: B592635

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An In-depth Technical Guide to 13,14-dihydro-15-keto-tetranor PGD2: A Key Metabolite of Prostaglandin D2

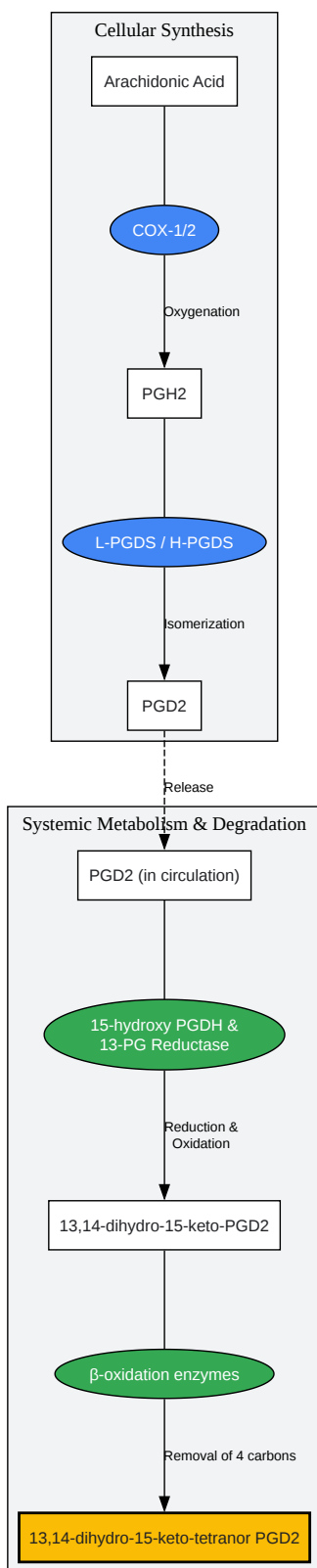
## Introduction

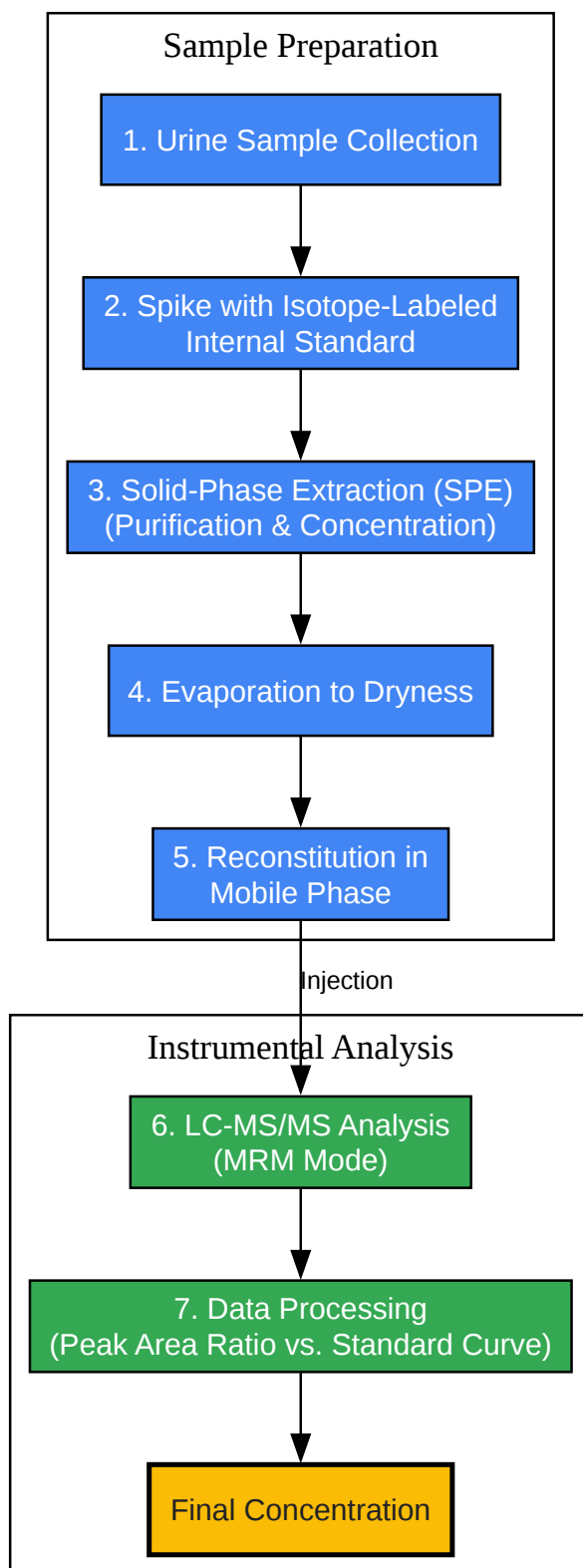
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, playing diverse roles in physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] The in vivo measurement of primary prostaglandins like PGD2 is challenging due to their rapid metabolism and chemical instability. Consequently, researchers and clinicians rely on the quantification of more stable downstream metabolites to accurately assess the systemic production of PGD2.[3] 13,14-dihydro-15-keto-tetranor PGD2 is a significant metabolite in this cascade, serving as a potential biomarker for understanding PGD2-related biological activities and diseases.[4][5] This guide provides a comprehensive overview of its metabolic pathway, analytical methodologies, and biological relevance for researchers, scientists, and drug development professionals.

## The Metabolic Pathway of PGD2 Formation and Degradation

The biosynthesis of 13,14-dihydro-15-keto-tetranor PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

- **Arachidonic Acid Cascade:** Arachidonic acid is converted to the unstable intermediate Prostaglandin H<sub>2</sub> (PGH<sub>2</sub>) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[\[2\]](#)
- **Formation of PGD<sub>2</sub>:** PGH<sub>2</sub> is then isomerized to PGD<sub>2</sub> by specific PGD synthases (PGDS). Two main types of PGDS have been identified: the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS).[\[1\]](#)[\[2\]](#)
- **Systemic Metabolism of PGD<sub>2</sub>:** Once formed, PGD<sub>2</sub> is rapidly metabolized. A common and significant pathway involves the reduction of the double bond between carbons 13 and 14 and the oxidation of the hydroxyl group at carbon 15.[\[5\]](#)[\[6\]](#) This produces 13,14-dihydro-15-keto PGD<sub>2</sub>, a known agonist for the CRTH<sub>2</sub>/DP<sub>2</sub> receptor.[\[5\]](#)[\[7\]](#)
- **Formation of Tetranor Metabolites:** Further degradation occurs via beta-oxidation, where four carbons are removed from the  $\alpha$ -terminus (the carboxyl side chain).[\[5\]](#)[\[6\]](#) This process, combined with the earlier modifications, results in the formation of 13,14-dihydro-15-keto-tetranor PGD<sub>2</sub>. This and related compounds are often referred to collectively as tetranor-PGDM, which are major urinary metabolites used to reflect systemic PGD<sub>2</sub> biosynthesis.[\[3\]](#)  
[\[5\]](#)





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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